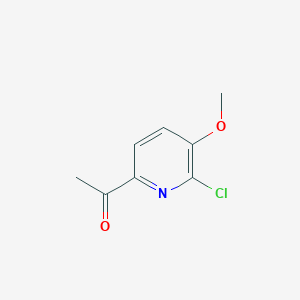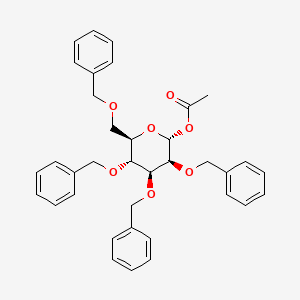![molecular formula C15H8F3NO2 B12860741 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions . The reaction is usually carried out in the presence of a catalyst and an oxidizing agent to facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in biological research. It is used to study enzyme interactions, receptor binding, and cellular pathways. Its ability to modulate biological processes is of particular interest in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, inflammation, and infectious diseases .
Industry: The compound is also used in the industrial sector for the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes .
作用機序
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect .
類似化合物との比較
Fluridone: 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone.
3,5-Bis(trifluoromethyl)phenylisothiocyanate: 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene.
Comparison: Compared to similar compounds, 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione stands out due to its unique indole structure, which provides additional sites for chemical modification and enhances its biological activity. The presence of the trifluoromethyl group further increases its stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C15H8F3NO2 |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
5-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
InChIキー |
NTEXGTQIHHUJCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


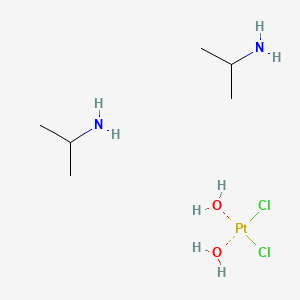
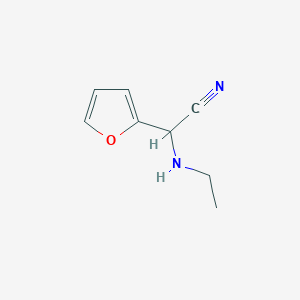
-](/img/structure/B12860689.png)
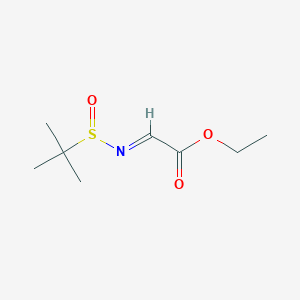
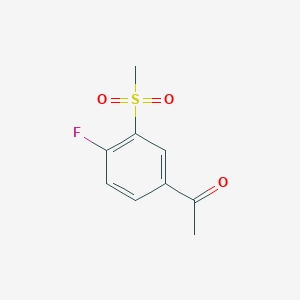

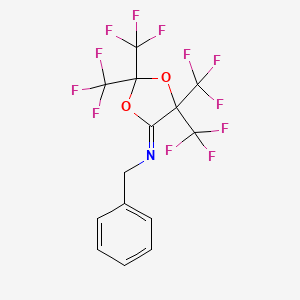
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
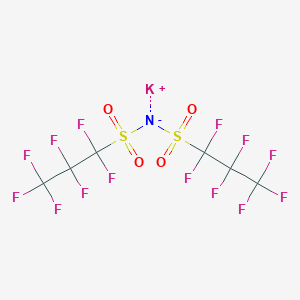
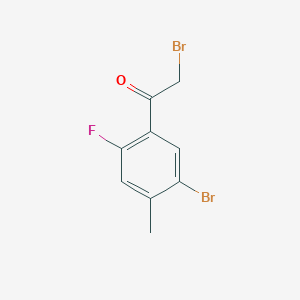
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
